2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
CAS No.: 65242-18-4
Cat. No.: VC5158916
Molecular Formula: C9H9N3
Molecular Weight: 159.192
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 65242-18-4 |
---|---|
Molecular Formula | C9H9N3 |
Molecular Weight | 159.192 |
IUPAC Name | 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C9H9N3/c10-5-7-4-6-2-1-3-8(6)12-9(7)11/h4H,1-3H2,(H2,11,12) |
Standard InChI Key | CTDPUYLXSONORI-UHFFFAOYSA-N |
SMILES | C1CC2=CC(=C(N=C2C1)N)C#N |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Structural Features
The molecular formula of 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is C₉H₉N₃, as confirmed by multiple sources . The structure consists of a pyridine ring fused to a partially saturated cyclopentane ring (6,7-dihydro-5H configuration), with substituents at the 2- and 3-positions (Figure 1). The amino (-NH₂) and cyano (-CN) groups introduce polarity and hydrogen-bonding capabilities, influencing the compound’s solubility and reactivity.
Key Functional Groups:
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Amino group (-NH₂): Enhances nucleophilicity and participates in hydrogen bonding.
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Cyano group (-CN): Imparts electron-withdrawing effects, stabilizing adjacent electrophilic centers.
Spectroscopic Data
Synthetic Methodologies
Cyclocondensation Reactions
The synthesis of cyclopenta[b]pyridine derivatives typically involves cyclocondensation between α,β-unsaturated ketones and nitriles. For instance, CAPD-1 to CAPD-4 were synthesized via refluxing 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (NaOEt or NaOMe) . This method, adaptable to the target compound, proceeds through:
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Michael addition of propanedinitrile to the enone system.
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Cyclization facilitated by alkoxide ions.
Proposed Pathway for 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile:
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Starting Materials: Cyclopentanone and acrylonitrile derivatives.
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Knoevenagel Condensation: To form α,β-unsaturated intermediates.
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Nucleophilic Attack: By ammonia or ammonium salts to introduce the amino group.
Alternative Routes: Manganese-Catalyzed Oxidation
A complementary approach involves oxidizing 2,3-cyclopentenopyridine analogues using Mn(OTf)₂ and t-BuOOH in water . While this method yields ketone derivatives, modifying reaction conditions (e.g., using NH₃ as a nucleophile) could direct functionalization toward amino-cyano products.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., DMSO, DMF) due to its amino and cyano groups. Stability under acidic or basic conditions remains uncharacterized, but analogous CAPD derivatives exhibit robustness in corrosive environments, suggesting potential resilience .
Crystallography and Conformational Analysis
Pharmaceutical Relevance
Amino-substituted heterocycles are privileged scaffolds in drug discovery. For example, 2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (a structural analog) is investigated for kinase inhibition. The target compound’s amino group could serve as a hydrogen-bond donor in target binding, while the cyano group may enhance metabolic stability.
Challenges and Future Directions
Synthetic Optimization
Current methods rely on stoichiometric alkoxide bases, generating significant waste. Future work could explore catalytic systems (e.g., organocatalysts) or green solvents to improve sustainability .
Application-Specific Studies
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Corrosion Science: Electrochemical impedance spectroscopy (EIS) and polarization tests to quantify inhibition efficiency.
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Medicinal Chemistry: Screening against cancer cell lines or pathogenic enzymes to identify bioactivity.
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